molecular formula C12H13NO3 B8810850 Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate CAS No. 697306-33-5

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate

Cat. No. B8810850
Key on ui cas rn: 697306-33-5
M. Wt: 219.24 g/mol
InChI Key: XGBRABWLLXNXSS-UHFFFAOYSA-N
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Patent
US07585878B2

Procedure details

To a mixture of 1.8 g of ethyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-3-nitrobenzoate, 32 ml of ethanol and 32 ml of tetrahydrofuran was added 640 mg of 10% palladium/carbon under an argon atmosphere, followed by 2 hours of stirring at room temperature under a hydrogen atmosphere. The reaction solution was filtrated through celite and the organic solvent in the filtrate was removed under reduced pressure. To the residue were added 50 ml of methanol and 2 drops of concentrated hydrochloric acid, followed by 30 minutes of stirring at 60° C. After cooling to room temperature, the reaction solution was concentrated under reduced pressure and water and chloroform were added to the residue, followed by an operation for separation. The organic layer was dried over anhydrous sodium sulfate and the solvent was removed by evaporation. The obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate) to obtain 1.16 g of ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate as a white solid.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
640 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)/[CH:4]=[CH:5]/[C:6]1[CH:16]=[CH:15][C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:8][C:7]=1[N+:17]([O-])=O.C(O)C>[Pd].O1CCCC1>[O:2]=[C:3]1[CH2:4][CH2:5][C:6]2[C:7](=[CH:8][C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:15][CH:16]=2)[NH:17]1

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
COC(/C=C/C1=C(C=C(C(=O)OCC)C=C1)[N+](=O)[O-])=O
Name
Quantity
32 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
32 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
640 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
of stirring at room temperature under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtrated through celite
CUSTOM
Type
CUSTOM
Details
the organic solvent in the filtrate was removed under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue were added 50 ml of methanol and 2 drops of concentrated hydrochloric acid
WAIT
Type
WAIT
Details
followed by 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
of stirring at 60° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated under reduced pressure and water and chloroform
ADDITION
Type
ADDITION
Details
were added to the residue
CUSTOM
Type
CUSTOM
Details
followed by an operation for separation
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C1NC2=CC(=CC=C2CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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